molecular formula C10H20ClNO3 B1397244 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride CAS No. 1219949-57-1

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Cat. No.: B1397244
CAS No.: 1219949-57-1
M. Wt: 237.72 g/mol
InChI Key: OHYZVVZAQUUBBJ-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a chemically synthesized compound with the molecular formula C10H20ClNO3 . This building block features a piperidine core functionalized with a 2-methoxyacetate ethyl ester group, presented in its stable hydrochloride salt form to ensure improved handling and storage characteristics . The piperidine scaffold is a well-documented pharmacophore in medicinal chemistry, often utilized to modulate biological activity across various therapeutic areas. The specific spatial arrangement of the 4-piperidinyl group in this isomer can influence its binding affinity and selectivity towards biological targets, differentiating it from analogs like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride . The incorporated methoxyacetate moiety enhances the molecule's reactivity in esterification and conjugation processes, making it a versatile intermediate for structural modifications in organic synthesis and drug discovery programs . It is primarily employed in the research and development of novel pharmacologically active molecules, serving as a key synthetic precursor. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-piperidin-4-ylethyl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZVVZAQUUBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride typically involves the reaction of 2-methoxyacetic acid with 2-(4-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of this compound lie within pharmaceutical research, particularly in the following areas:

  • Neurological Disorders : Due to its structural resemblance to known psychoactive compounds, it is being explored for potential therapeutic effects in treating conditions like depression and anxiety.
  • Drug Development : It serves as an intermediate in synthesizing novel drugs targeting various neurological pathways. Its interactions with neurotransmitter systems suggest it may modulate receptor activities beneficially.

Preliminary studies indicate that 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride exhibits significant biological activity. Key findings include:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
  • Neuropharmacological Potential : Its unique combination of functional groups may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

  • Therapeutic Efficacy : In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of piperidine derivatives, including this compound, in modulating neurotransmitter systems. Results indicated promising effects on serotonin uptake inhibition.
  • Synthesis Optimization : Research presented at the American Chemical Society focused on optimizing synthetic routes for piperidine derivatives, highlighting the efficiency of using acid-catalyzed reactions for producing high yields of this compound.
  • Biochemical Interactions : A study in Pharmacology Reports explored the binding affinity of various piperidine derivatives to neurotransmitter receptors, demonstrating that this compound exhibits significant affinity towards dopamine receptors, suggesting its potential use in treating dopaminergic disorders.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
2-(4-Piperidinyl)ethyl 2-methoxyacetate HCl C₁₀H₁₈ClNO₃ 235.71 Methoxyacetate ester, 4-piperidinyl Hydrochloride improves water solubility
Ethyl 2-(piperidin-4-yl)acetate HCl C₉H₁₈ClNO₂ 215.70 Ethyl acetate, 4-piperidinyl Similar solubility profile
Methyl 2-(piperidin-4-yl)acetate HCl C₈H₁₆ClNO₂ 201.67 Methyl acetate, 4-piperidinyl Lower molecular weight
2-(4-Piperidinyl)ethyl nicotinate HCl C₁₃H₁₉ClN₂O₂ 270.76 Nicotinate ester, 4-piperidinyl Aromatic ester may reduce solubility
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl C₁₀H₂₀ClNO₂ 221.72 3-Methylpiperidine, ethyl acetate Methyl group increases lipophilicity
2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl C₁₄H₂₀ClNO₂ 277.77 Methoxyphenyl ether, 4-piperidinyl Ether linkage alters metabolic stability

Key Observations :

  • Ester Group Variations : Replacement of methoxyacetate with nicotinate (aromatic) or simple acetate esters alters solubility and metabolic stability. Nicotinate derivatives (e.g., 2-(4-Piperidinyl)ethyl nicotinate HCl) may exhibit reduced aqueous solubility due to aromaticity .
  • Linker Modifications : Ether-linked derivatives (e.g., 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl) show distinct pharmacokinetic profiles compared to ester-linked analogs due to resistance to esterase-mediated hydrolysis .

Pharmacological and Toxicological Profiles

  • Toxicity: Limited data exists, but compounds like 2-(4-Piperidinyl)ethyl nicotinate HCl are classified as irritants, indicating similar handling precautions for the target molecule .
  • Metabolism : Methoxy groups (as in the target compound) are prone to O-demethylation via cytochrome P450 enzymes, whereas ether-linked derivatives resist hydrolysis, prolonging half-life .

Regulatory and Industrial Considerations

  • Regulatory Status : Compliance with ATSDR, EPA, and EFSA guidelines is critical. For example, 4-(Diphenylmethoxy)piperidine HCl () requires adherence to IECSC and REACH regulations, which likely apply to the target compound .
  • Industrial Synthesis : Scalability varies; ethyl acetate derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) are produced in bulk (25 kg/drum) for intermediates, while complex aryl-substituted analogs remain niche products .

Biological Activity

Overview

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a piperidine ring, which is known for its role in various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological studies, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1219949-57-1
  • Molecular Formula: C12_{12}H16_{16}ClN\O3_{3}

The mechanism of action for this compound primarily involves:

  • Receptor Binding: The compound is believed to interact with specific receptors, potentially modulating their activity. Research indicates that it may act as an antagonist for certain chemokine receptors, particularly CCR2, which is involved in inflammatory responses and disease states .
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit various enzymes, affecting metabolic pathways relevant to drug metabolism and efficacy .

Pharmacological Studies

Several studies have investigated the biological activities associated with this compound:

Antagonistic Properties

  • CCR2 Antagonism: Research has demonstrated that related piperidine derivatives exhibit significant binding affinity and functional antagonism against CCR2. For example, a related compound showed an IC50 value of 1.3 nM in binding assays .

Neuropharmacological Effects

  • The compound has been explored for its potential neuropharmacological effects, including modulation of neurotransmitter systems. Studies indicate that modifications in the piperidine structure can enhance receptor binding and functional activity .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundBiological ActivityIC50 (nM)Notes
2-(4-Piperidinyl)ethyl 2-methoxyacetate HClPotential CCR2 antagonistTBDUnder investigation
Related piperidine derivativeCCR2 antagonist1.3High affinity for hCCR2
GabapentinPain reliefVariousEstablished use in neuropathic pain

Inhibition of CCR2

A significant study highlighted the development of piperidine derivatives that act as potent antagonists for CCR2. This study demonstrated that structural modifications could significantly enhance receptor binding and functional activity. The findings suggest potential therapeutic applications in managing inflammatory diseases .

Pain Management Applications

Research into the analgesic properties of similar compounds indicates that they may provide effective pain relief through mechanisms involving receptor antagonism and enzyme inhibition. Further studies are required to establish the efficacy and safety profile of this compound in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride, and how can reaction efficiency be validated?

The compound is typically synthesized via a multi-step process involving condensation of 4-piperidinyl ethanol with 2-methoxyacetyl chloride, followed by hydrochloric acid salt formation. Key steps include:

  • Esterification : Reacting 4-piperidinylethanol with 2-methoxyacetyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to alcohol) and reaction time (12–24 hours) enhances yield. Catalytic DMAP (4-dimethylaminopyridine) may accelerate acylation .

Q. How should researchers characterize the structural integrity and purity of this compound?

Critical analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH2_2 groups), methoxy group (δ 3.3–3.5 ppm), and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (C11_{11}H21_{21}NO3_3·HCl, expected [M+H]+^+ = 260.15) .
  • HPLC-PDA : Purity >98% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase, monitoring at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and ventilate the area .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Conflicting solubility values (e.g., in water vs. ethanol) may arise from polymorphic forms or hydrate formation. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms .
  • Solvent Screening : Test solubility in buffered solutions (pH 4–8) and polar aprotic solvents (e.g., DMSO) under controlled humidity .
  • X-ray Powder Diffraction (XRPD) : Correlate crystalline forms with solubility profiles .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, maintaining temperatures at 0–5°C during acylation reduces side reactions .
  • In-line FTIR Monitoring : Track acyl chloride consumption in real-time to determine reaction endpoint .
  • Chromatographic Purification : Use flash chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the ester intermediate before salt formation .

Q. How does the hydrochloride salt form influence stability in biological assays?

The hydrochloride salt enhances aqueous solubility but may hydrolyze in alkaline buffers. Recommendations:

  • pH Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 1–8. Use LC-MS to identify hydrolysis products (e.g., free piperidine) .
  • Lyophilization : For long-term storage, lyophilize the compound as a lyophilized powder to prevent moisture-induced degradation .

Q. What advanced analytical methods detect degradation products in formulation studies?

  • LC-MS/MS : Quantify trace degradation products (e.g., 2-methoxyacetic acid) using a QTOF mass spectrometer in negative ion mode .
  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and oxidative stress (3% H2_2O2_2) to simulate stability challenges .

Methodological Considerations

  • Contradiction Analysis : When literature data conflicts (e.g., conflicting melting points), replicate experiments using standardized protocols (e.g., USP <741> for melting range determination) .
  • In Silico Modeling : Use tools like Gaussian to predict pKa (estimated 8.2 for the piperidine nitrogen) and logP (1.5) to guide solvent selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
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2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

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